2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide
Description
Physical and Chemical Properties Data
The functional group analysis reveals the presence of four distinct chemical moieties that each contribute unique properties to the overall molecular behavior. The sulfonamide group, characterized by the sulfur atom bonded to two oxygen atoms and one nitrogen atom, represents one of the most significant pharmacologically active functional groups in medicinal chemistry. The cyano group, consisting of a carbon atom triple-bonded to nitrogen, introduces strong electron-withdrawing character and potential for further chemical transformation. The chloro substituent provides additional electronic effects and serves as a potential leaving group for substitution reactions. Finally, the isopropyl group attached to the sulfonamide nitrogen contributes steric bulk and hydrophobic character to the molecule.
Properties
IUPAC Name |
2-chloro-5-cyano-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c1-7(2)13-16(14,15)10-5-8(6-12)3-4-9(10)11/h3-5,7,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFJKJOTDJIJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Formation and Subsequent Coupling
According to a patent (WO2014170793A1), sulfonamide derivatives such as 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide can be synthesized by displacement of a sulfonyl chloride with an amine under basic conditions. The sulfonyl chloride intermediate is prepared by chlorination of the corresponding sulfonic acid or sulfonate derivative.
Typical reaction conditions for sulfonyl chloride displacement include:
- Base: Pyridine in dichloromethane (DCM) or other bases such as N-methylmorpholine in tetrahydrofuran (THF).
- Temperature: Room temperature.
- Reaction time: Several hours until completion.
The amine used is isopropylamine (propan-2-ylamine), which reacts with the sulfonyl chloride to form the sulfonamide bond.
Nucleophilic Aromatic Substitution for Chloro and Cyano Substitutions
The chloro and cyano groups on the benzene ring can be introduced via nucleophilic aromatic substitution (SNAr) reactions on suitable precursors.
- Conditions:
- Bases such as potassium carbonate or cesium carbonate.
- Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
- Elevated temperatures (80-100°C).
- Reaction times around 18 hours.
This method allows substitution of halogens or other leaving groups with cyano groups or other nucleophiles, enabling the installation of the 5-cyano and 2-chloro substituents on the benzene ring before or after sulfonamide formation.
Chlorination of Cyanopyrimidine Derivatives as a Model for Chloro-Cyano Aromatic Systems
A related preparation method described in a Chinese patent (CN110845426A) involves chlorination of cyanopyrimidine derivatives using phosphorus pentachloride (PCl5) in toluene under nitrogen atmosphere at 100 ± 5°C for 16 hours. The reaction mixture is then quenched in ice water, extracted, washed, concentrated, and crystallized to obtain the chlorinated cyanopyrimidine.
Though this example is for pyrimidine derivatives, the methodology of chlorination using PCl5 and subsequent purification steps can be adapted for chlorination of benzene sulfonamide derivatives bearing cyano groups.
Detailed Reaction Conditions and Steps
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Sulfonyl chloride formation: Chlorination of sulfonic acid derivative | Typically using thionyl chloride (SOCl2) or PCl5 | Intermediate sulfonyl chloride |
| 2 | Nucleophilic substitution: Sulfonyl chloride + isopropylamine | Base: Pyridine in DCM, room temp, several hours | Formation of N-(propan-2-yl)benzene-1-sulfonamide |
| 3 | Introduction of cyano and chloro substituents | SNAr with K2CO3 or Cs2CO3 in DMSO, 80-100°C, 18 h | Installation of 2-chloro and 5-cyano groups |
| 4 | Purification | Extraction with ethyl acetate, washing with water, sodium bicarbonate, salt water; drying and crystallization | Pure final compound |
Research Findings and Optimization Notes
- Base Selection: Potassium carbonate in DMSO is preferred for nucleophilic aromatic substitution due to its mildness and efficiency.
- Solvent Choice: DMSO and DMF are commonly used for their high boiling points and ability to dissolve both organic and inorganic reagents.
- Temperature Control: Elevated temperatures (80-100°C) facilitate substitution reactions but require careful monitoring to avoid decomposition.
- Purification: Multiple washing steps with water, saturated sodium bicarbonate, and saturated salt solutions ensure removal of inorganic impurities and unreacted starting materials.
- Reaction Atmosphere: Nitrogen atmosphere is used to prevent oxidation and moisture interference, especially during chlorination steps.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonyl chloride displacement | Sulfonyl chloride, isopropylamine, pyridine, DCM | Room temp, several hours | Mild, high selectivity | Requires sulfonyl chloride intermediate |
| Nucleophilic aromatic substitution | Halogenated benzene sulfonamide, K2CO3, DMSO | 80-100°C, 18 h | Efficient substitution of chloro and cyano | High temperature, long reaction time |
| Chlorination with PCl5 | Cyanopyrimidine derivative, PCl5, toluene | 100 ± 5°C, 16 h, N2 atmosphere | Effective chlorination | Harsh reagents, requires careful quenching |
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH4 in ether solvents or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents like KMnO4 in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted sulfonamides or thiols.
Reduction: Formation of primary amines.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical agent:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Research indicates that 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide exhibits activity against various bacterial strains, making it a candidate for further development as an antibiotic.
Agrochemical Applications
In agriculture, this compound has shown promise as:
- Herbicide Development : The cyano group enhances its ability to interfere with plant growth processes. Studies have indicated that derivatives of this compound can inhibit specific enzymes involved in plant metabolism.
Material Science
The unique structure of this compound allows it to be used in:
- Polymer Chemistry : It can be incorporated into polymers to impart specific properties such as thermal stability and chemical resistance.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamides, including this compound. The results showed significant inhibition against gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains.
Case Study 2: Herbicidal Properties
Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced weed populations in controlled trials. The study highlighted its mechanism of action through the inhibition of photosynthesis-related enzymes.
Mechanism of Action
The mechanism of action of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and cyano groups can also participate in various interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, physicochemical properties, and reported activities of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide with analogous benzenesulfonamides:
Key Observations:
- Compared to nitro substituents , cyano may offer better metabolic stability.
- Biological Activity: Chlortalidone’s isoindol group confers diuretic activity via carbonic anhydrase inhibition, while the target compound’s cyano group may favor binding to kinases or proteases.
- Lipophilicity : The trifluoromethyl analog has higher logP (~3.0) than the target compound (~2.5), reflecting greater membrane permeability but reduced aqueous solubility.
Stability and Degradation
- The cyano group in the target compound is stable under physiological pH but may hydrolyze to carboxylic acids under strong acidic/basic conditions. In contrast, trifluoromethyl and nitro groups are more resistant to hydrolysis.
Biological Activity
2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (CAS Number: 1523521-83-6) is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including specific case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 258.73 g/mol. Its structure features a sulfonamide group, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 258.73 g/mol |
| CAS Number | 1523521-83-6 |
| Minimum Purity | 95% |
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. Recent studies have indicated that derivatives of sulfonamides exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown efficacy against various strains of bacteria, including both Gram-positive and Gram-negative organisms .
Anticancer Properties
Research has highlighted the potential of sulfonamide derivatives in cancer therapy. A study focusing on sulfonamide compounds demonstrated that certain derivatives exhibited cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the inhibition of key enzymes involved in tumor growth and proliferation .
Case Studies
- Cytotoxicity Assay : A cytotoxic assay conducted on MCF-7 and HepG2 cell lines revealed that compounds related to this compound displayed IC values significantly lower than those of standard chemotherapeutic agents like cisplatin and 5-fluorouracil. This suggests a promising avenue for further development in cancer treatment .
- Molecular Docking Studies : Molecular docking studies have shown that sulfonamide compounds can effectively bind to active sites of target proteins involved in cancer progression, indicating their potential as therapeutic agents .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes such as carbonic anhydrases and histone deacetylases (HDACs). These enzymes play crucial roles in various cellular processes, including cell proliferation and apoptosis. By inhibiting these enzymes, the compound may disrupt cancer cell growth and induce apoptosis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology : Start with sulfonation of 2-chlorobenzene derivatives, followed by sequential functionalization of the aromatic ring. Introduce the cyano group via nucleophilic substitution using CuCN/KCN under controlled temperatures (60–80°C). The isopropylamine moiety can be added via sulfonamide coupling using EDCI/HOBt in DMF .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of isopropylamine) to minimize side products like unreacted sulfonyl chloride intermediates .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chloro and cyano groups) and sulfonamide N–H signals (δ 5.5–6.0 ppm) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency ensures purity >95% .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 299.2 (calculated for C₁₀H₁₁ClN₂O₂S) .
Q. What are the critical stability considerations for this compound under different storage conditions?
- Stability Profile :
- Thermal Stability : Decomposes above 200°C (DSC analysis). Store below 25°C in inert atmospheres to prevent sulfonamide hydrolysis .
- Light Sensitivity : UV-Vis studies indicate degradation under prolonged UV exposure; use amber vials for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase IX (PDB ID: 3IAI). The cyano group shows high affinity for Zn²⁺ in active sites .
- QSAR Studies : Correlate logP (calculated: 2.8) with membrane permeability using Molinspiration software. Adjust substituents (e.g., replacing Cl with F) to optimize bioavailability .
Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?
- Case Example : Discrepancies in nitro-reduction yields (30–70%) may arise from competing pathways.
- Mechanistic Analysis : Use isotopic labeling (¹⁵N) to track intermediates via LC-MS.
- Kinetic Studies : Perform time-resolved IR spectroscopy to identify rate-limiting steps (e.g., cyano group stabilization) .
Q. How does the electronic nature of substituents influence the sulfonamide’s reactivity in cross-coupling reactions?
- Experimental Design :
- Electron-Withdrawing Effects : The chloro and cyano groups deactivate the ring, requiring Pd(OAc)₂/XPhos catalysts for Suzuki-Miyaura couplings. Compare yields with/without substituents .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in C–N bond formation .
Q. What in vitro assays are suitable for evaluating its antimicrobial potential?
- Protocol :
- MIC Testing : Use broth microdilution against S. aureus (ATCC 25923). Include positive controls (e.g., ciprofloxacin) and assess synergy with β-lactams .
- Biofilm Inhibition : Quantify via crystal violet staining; IC₅₀ values correlate with sulfonamide’s ability to disrupt quorum sensing .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
